2-(3,4-dichlorophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-(3,4-dichlorophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenyl and isoindole moieties, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorophenyl isocyanate with a suitable isoindole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For instance, the reaction of 3,4-dichlorophenyl isocyanate with isoindole derivatives can be optimized using automated reactors that control temperature, pressure, and reactant flow rates .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, especially at the positions ortho to the chlorine atoms
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-(3,4-dichlorophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: Shares the dichlorophenyl moiety but lacks the isoindole structure.
2,4-Dichlorophenoxyacetic acid: Another dichlorophenyl compound with herbicidal properties.
DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea): An herbicide that inhibits photosynthesis.
Uniqueness
2-(3,4-dichlorophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its isoindole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H12Cl2N2O3 |
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Molecular Weight |
411.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1,3-dioxo-N-phenylisoindole-5-carboxamide |
InChI |
InChI=1S/C21H12Cl2N2O3/c22-17-9-7-14(11-18(17)23)25-20(27)15-8-6-12(10-16(15)21(25)28)19(26)24-13-4-2-1-3-5-13/h1-11H,(H,24,26) |
InChI Key |
OALXNZWTBQJHHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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